An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylpyrimidine: Structure, Analysis, and Applications
An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylpyrimidine: Structure, Analysis, and Applications
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules like nucleobases.[1] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug discovery. This guide focuses on a specific, highly functionalized derivative, 4-Chloro-6-methoxy-2-methylpyrimidine . This compound is not an end-product but a crucial intermediate, a versatile building block whose value lies in its strategically placed functional groups. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution and cross-coupling reactions, while the methoxy and methyl groups modulate the electronic properties and steric profile of the ring. This document provides an in-depth analysis of its structure, a guide to its analytical characterization, and an exploration of its applications for researchers, chemists, and professionals in drug development.
Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule begins with its fundamental structure and physical characteristics. These properties dictate its reactivity, solubility, and appropriate handling and storage conditions.
Chemical Structure
The structure of 4-Chloro-6-methoxy-2-methylpyrimidine is defined by a pyrimidine ring substituted at positions 2, 4, and 6.
Caption: Chemical structure of 4-Chloro-6-methoxy-2-methylpyrimidine.
Key Identifiers and Properties
Summarizing the core data in a tabular format allows for quick reference and comparison.
| Property | Value | Source |
| CAS Number | 89466-39-7 | |
| Molecular Formula | C₆H₇ClN₂O | [2] |
| Molecular Weight | 158.59 g/mol | [2] |
| Appearance | Solid (Typical) | [2] |
| InChI Key | ONOSIHCSUIEICE-UHFFFAOYSA-N | [2] |
| Purity | Typically >95% | [2] |
| Storage | Refrigerator, under inert atmosphere |
Synthesis and Reactivity
Plausible Synthetic Pathway
While multiple synthetic routes can be envisioned, a common and efficient strategy for this class of compounds involves the selective nucleophilic aromatic substitution (SₙAr) on a readily available dichlorinated precursor. A logical starting material is 2-methyl-4,6-dichloropyrimidine.
The key to this synthesis is regioselectivity. The two chlorine atoms on the dichloropyrimidine ring are electronically distinct. The presence of the electron-donating methyl group at C2 slightly modulates the electrophilicity of the adjacent C4 and C6 positions. However, for many nucleophiles, the reaction can yield a mixture of products. To achieve selectivity for the methoxy substitution, the reaction conditions, particularly temperature and stoichiometry of the nucleophile (sodium methoxide), must be precisely controlled. A single equivalent of sodium methoxide at a controlled temperature favors monosubstitution, yielding the desired 4-chloro-6-methoxy-2-methylpyrimidine.
Synthetic Workflow
Caption: General workflow for the synthesis of 4-Chloro-6-methoxy-2-methylpyrimidine.
Chemical Reactivity: A Versatile Synthon
The synthetic utility of this molecule stems directly from the reactivity of the C4-Cl bond. This chloride is activated towards displacement by a wide range of nucleophiles, making it an ideal intermediate for building molecular complexity. It serves as a scaffold for introducing new functionalities, a critical step in generating libraries of compounds for drug screening. Analogous chloro-substituted pyrimidines are known to readily participate in:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.[3]
-
Buchwald-Hartwig Amination: To introduce various amine functionalities.[3]
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Nucleophilic Substitution: With alcohols, thiols, and other heteroatom nucleophiles to generate diverse ethers and thioethers.[3]
Comprehensive Analytical Characterization
Robust analytical methods are required to confirm the identity, purity, and stability of any chemical intermediate. A multi-technique approach ensures a comprehensive characterization.
Analytical Strategy Workflow
Caption: Logical workflow for the analytical characterization of the target compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Based on the molecule's structure, the following signals are predicted in ¹H NMR (in CDCl₃):
-
A singlet around δ 6.5-7.0 ppm corresponding to the lone proton on the pyrimidine ring (C5-H).
-
A singlet around δ 4.0-4.2 ppm for the three protons of the methoxy group (-OCH₃).
-
A singlet around δ 2.5-2.7 ppm for the three protons of the methyl group (-CH₃). In ¹³C NMR, six distinct carbon signals would be expected, including resonances for the three unique substituted ring carbons, the one unsubstituted ring carbon, the methoxy carbon, and the methyl carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 158. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of one chlorine atom: an (M)⁺ peak and an (M+2)⁺ peak in an approximate 3:1 ratio.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Expected absorption bands include:
-
~3000-2800 cm⁻¹: C-H stretching from the methyl and methoxy groups.
-
~1600-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
-
~1250-1000 cm⁻¹: C-O stretching from the methoxy group and C-Cl stretching.
-
Chromatographic Analysis: A Self-Validating Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of non-volatile organic compounds in research and pharmaceutical development.[5] The following protocol provides a reliable starting point.
Objective: To determine the purity of 4-Chloro-6-methoxy-2-methylpyrimidine and quantify its concentration (assay) against a reference standard.
Methodology:
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale: C18 columns are versatile and provide excellent retention and separation for moderately polar compounds like this pyrimidine derivative.[5]
-
-
-
Mobile Phase & Elution:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, e.g., 60:40 (A:B). The exact ratio should be optimized to achieve a retention time of 3-7 minutes with good peak shape.
-
Rationale: The acidic aqueous phase suppresses the protonation of the basic pyrimidine nitrogens, ensuring a single ionic state and leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier with good UV transparency.
-
-
-
Detection:
-
Wavelength: ~260 nm.
-
Rationale: Pyrimidine rings exhibit strong UV absorbance in this region. A UV scan of a dilute standard should be performed to determine the wavelength of maximum absorbance (λₘₐₓ) for optimal sensitivity.
-
-
-
Standard and Sample Preparation:
-
Diluent: Mobile phase or a 50:50 mixture of Acetonitrile:Water.
-
Standard Solution: Accurately weigh ~10 mg of a certified reference standard and dissolve in 100 mL of diluent to get a 0.1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) in the diluent.
-
-
Validation & Procedure (Trustworthiness Pillar):
-
System Suitability Test (SST): Before any sample analysis, inject the standard solution five times. The system is deemed ready if:
-
The relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
The tailing factor of the analyte peak is ≤ 1.5.
-
Causality: This step validates that the HPLC system is performing consistently and is capable of producing reliable data on the day of analysis.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no interfering peaks are present at the analyte's retention time.
-
Inject the prepared standard solution.
-
Inject the sample solution in duplicate.
-
-
Calculations:
-
Purity (% Area): (Area of Main Peak / Total Area of All Peaks) * 100
-
Assay (% w/w): (Sample Peak Area / Standard Peak Area) * (Standard Concentration / Sample Concentration) * Purity of Standard
-
-
Applications in Research and Drug Development
The Pyrimidine Scaffold in Medicinal Chemistry
Pyrimidines are integral to a vast array of FDA-approved drugs for treating conditions ranging from infections to cancer.[1] Their ability to act as bioisosteres for phenyl rings and form critical hydrogen bonds with biological targets makes them a highly attractive scaffold for medicinal chemists.[1]
Utility in Lead Generation
4-Chloro-6-methoxy-2-methylpyrimidine is a prime example of a building block used in the early stages of drug discovery. Its pre-functionalized nature allows for rapid diversification. A research program might use this intermediate to:
-
Generate a Library: React the intermediate with a diverse set of amines via Buchwald-Hartwig amination or SₙAr to explore the structure-activity relationship (SAR) of a new target.
-
Synthesize Scaffolds: Use the chloro-position as a handle for Suzuki coupling to build more complex, polycyclic heterocyclic systems, which are common in kinase inhibitors and other targeted therapies.[3]
-
Fine-Tune Properties: The methoxy and methyl groups provide a specific electronic and steric profile. By starting with this defined scaffold, chemists can focus on modifying the 4-position to optimize potency, selectivity, and pharmacokinetic properties. The roles of chloro and methoxy groups are well-established in fine-tuning drug-like properties.[6]
Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety. Information should always be sourced from the latest Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Ingestion: If swallowed, rinse mouth with water. Seek immediate medical attention.
-
Conclusion
4-Chloro-6-methoxy-2-methylpyrimidine represents more than just a chemical formula; it is a carefully designed tool for chemical innovation. Its value is derived from its structural features: a stable pyrimidine core, modulating substituents, and a reactive chlorine handle. For researchers in drug discovery and synthetic chemistry, this intermediate offers a reliable and efficient starting point for the synthesis of novel and complex molecules. The robust analytical methods outlined in this guide provide the necessary framework to ensure the quality and integrity of this crucial building block, paving the way for its successful application in the development of next-generation therapeutics.
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SpectraBase. (n.d.). (4-chloro-6-methoxy-pyrimidin-2-yl)amine - 13C NMR. Retrieved from SpectraBase. [Link]
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Srivastava, S. L., & Kumar, R. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90. [Link]
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Karunakar, T., et al. (2011). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. [Link]
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PubChem. (n.d.). 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. Retrieved from PubChem. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 127-141. [Link]
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Ishihara, Y. (2022, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from Drug Hunter. [Link]
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PubChem. (n.d.). 4-Methoxy-2-methylpyrimidine. Retrieved from PubChem. [Link]
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SpectraBase. (n.d.). 4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine - FTIR. Retrieved from SpectraBase. [Link]
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Zhang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 International Conference on Materials Engineering and Information Technology Applications (MEITA 2017). [Link]
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